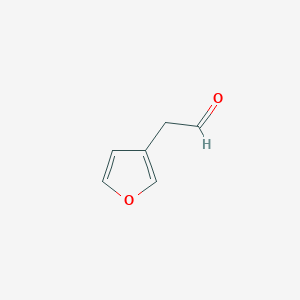
3-Furanacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Furanacetaldehyde, also known as 2-(furan-3-yl)acetaldehyde, is an organic compound with the molecular formula C6H6O2. It is a member of the furan family, characterized by a furan ring attached to an aldehyde group. This compound is known for its distinctive aroma and is used in various applications, including flavoring agents and chemical intermediates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Furanacetaldehyde can be synthesized through several methods. One common approach involves the oxidation of furfuryl alcohol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). Another method includes the hydrolysis of furfural followed by catalytic hydrogenation .
Industrial Production Methods: Industrially, this compound is produced by the catalytic hydrogenation of furfural. This process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions. The reaction typically occurs in a hydrogen atmosphere, leading to the reduction of furfural to this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Furanacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form furan-3-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 3-furanmethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid.
Reduction: 3-Furanmethanol.
Substitution: Various substituted furans depending on the nucleophile used.
Applications De Recherche Scientifique
3-Furanacetaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic properties.
Medicine: Research has explored its potential as an antimicrobial and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 3-Furanacetaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent adducts, potentially altering the function of the target molecules. The specific pathways and molecular targets involved depend on the context of its application .
Comparaison Avec Des Composés Similaires
Furfural: Another furan derivative with an aldehyde group, used as a precursor for various chemicals.
Furan-2-carboxaldehyde: Similar structure but with the aldehyde group at a different position on the furan ring.
2-Furanmethanol: A reduced form of furfural, used in the synthesis of resins and polymers.
Uniqueness: 3-Furanacetaldehyde is unique due to its specific position of the aldehyde group on the furan ring, which imparts distinct chemical reactivity and applications. Its ability to participate in a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
99948-48-8 |
|---|---|
Formule moléculaire |
C6H6O2 |
Poids moléculaire |
110.11 g/mol |
Nom IUPAC |
2-(furan-3-yl)acetaldehyde |
InChI |
InChI=1S/C6H6O2/c7-3-1-6-2-4-8-5-6/h2-5H,1H2 |
Clé InChI |
WEKNDLLCLKQVLG-UHFFFAOYSA-N |
SMILES canonique |
C1=COC=C1CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


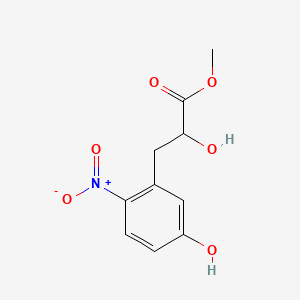
![6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid](/img/structure/B13606456.png)
![lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13606458.png)
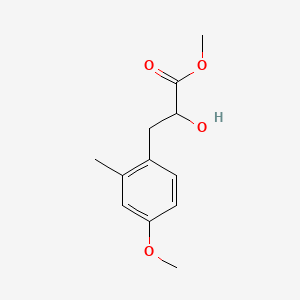
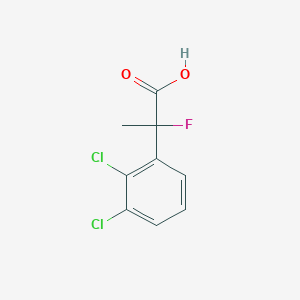
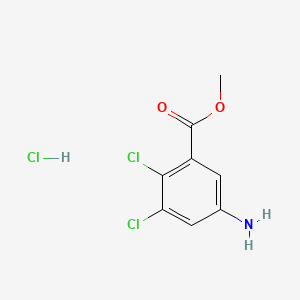
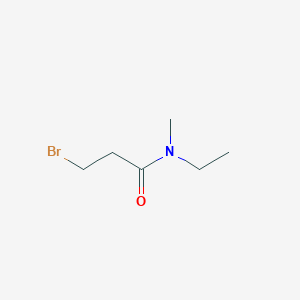
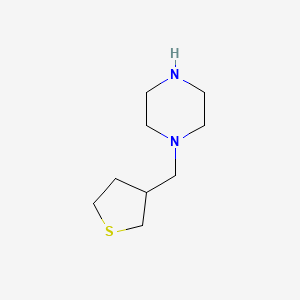
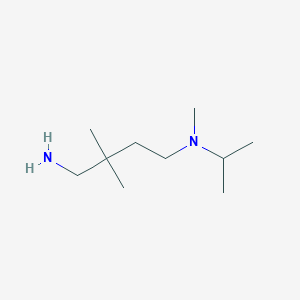
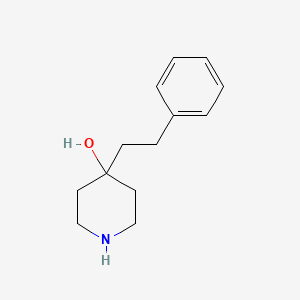
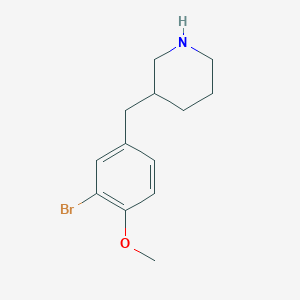
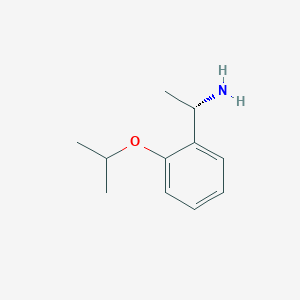
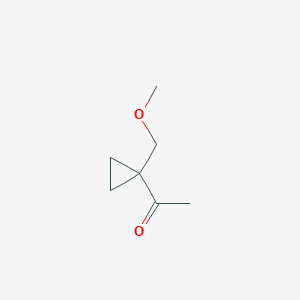
![(1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13606523.png)
